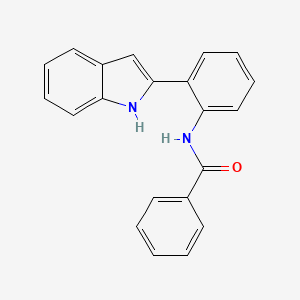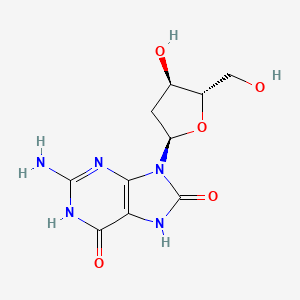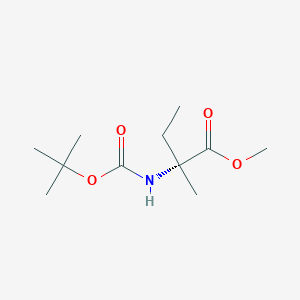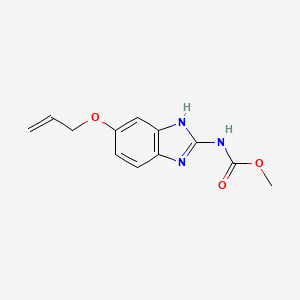
Sodium 7-fluoroquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 7-fluoroquinoline-4-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 7th position and a carboxylate group at the 4th position on the quinoline ring. The incorporation of fluorine enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-fluoroquinoline-4-carboxylate typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as chlorine, on the quinoline ring. This can be achieved using reagents like potassium fluoride in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the substituents used.
科学的研究の応用
Sodium 7-fluoroquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of sodium 7-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, preventing the replication process and ultimately causing bacterial cell death .
類似化合物との比較
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: Widely used fluoroquinolone antibiotic.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness: Sodium 7-fluoroquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 7th position enhances its stability and activity compared to other quinoline derivatives .
特性
分子式 |
C10H5FNNaO2 |
|---|---|
分子量 |
213.14 g/mol |
IUPAC名 |
sodium;7-fluoroquinoline-4-carboxylate |
InChI |
InChI=1S/C10H6FNO2.Na/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6;/h1-5H,(H,13,14);/q;+1/p-1 |
InChIキー |
ZFDWUHSCGNECOB-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1F)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)



![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)




![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)



